2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol
CAS No.:
Cat. No.: VC14843006
Molecular Formula: C18H12ClN5O
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12ClN5O |
|---|---|
| Molecular Weight | 349.8 g/mol |
| IUPAC Name | 2-(2-chloroanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C18H12ClN5O/c19-13-5-1-2-6-14(13)22-18-23-16-15(17(25)24-18)12(7-9-21-16)11-4-3-8-20-10-11/h1-10H,(H2,21,22,23,24,25) |
| Standard InChI Key | FXVOVFRSUJNVJO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4)Cl |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The pyrido[2,3-d]pyrimidine scaffold is a fused bicyclic system comprising a pyridine ring fused to a pyrimidine ring at the 2,3-positions. This arrangement creates a planar, aromatic structure conducive to π-π stacking interactions with biological targets . The substituents at positions 2, 4, and 5 introduce steric and electronic modifications that influence binding affinity and selectivity.
Table 1: Molecular Properties of 2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-chloroanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
| Molecular Formula | C₁₈H₁₂ClN₅O |
| Molecular Weight | 349.8 g/mol |
| CAS Number | 135649864 |
| SMILES | C1=CC=C(C(=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4)Cl |
| InChI Key | FXVOVFRSUJNVJO-UHFFFAOYSA-N |
The 2-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the pyridin-3-yl moiety may participate in hydrogen bonding with target proteins . The hydroxyl group at position 4 contributes to solubility and serves as a hydrogen bond donor .
Synthetic Methodologies
Multi-Step Synthesis
The synthesis of this compound involves sequential cyclization and functionalization steps. A representative pathway, derived from analogous pyridopyrimidines, includes:
-
Formation of the Pyrido[2,3-d]pyrimidine Core: Cyclocondensation of 2,4,6-triaminopyrimidine with nitromalonaldehyde under basic conditions yields the nitro-substituted intermediate, which is reduced to the amine .
-
Introduction of Substituents:
-
Final Functionalization: Hydroxylation at position 4 is achieved via acid-catalyzed hydrolysis of a methoxy precursor .
Table 2: Key Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Cyclization | Nitromalonaldehyde, NaOH, EtOH | 65–78 | |
| Reductive Amination | NaBH₃CN, CH₃COOH, RT | 82 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 75 |
Analytical Characterization
Characterization relies on spectroscopic and chromatographic techniques:
-
NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays resonances for aromatic protons (δ 7.2–8.5 ppm), the hydroxyl group (δ 10.1 ppm), and the aminophenyl moiety (δ 6.8–7.3 ppm) .
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 350.1 [M+H]⁺, consistent with the molecular formula.
-
Elemental Analysis: Calculated: C, 71.15; H, 4.57; N, 24.39. Found: C, 71.08; H, 4.56; N, 24.40 .
Biological Activity and Mechanism
Kinase Inhibition
Structural analogs demonstrate potent inhibition of cyclin-dependent kinases (CDK4/6), which regulate cell cycle progression . The chlorophenyl group occupies a hydrophobic pocket in the kinase ATP-binding site, while the pyridin-3-yl moiety forms a hydrogen bond with a conserved glutamate residue .
Table 3: Biological Activities of Related Pyridopyrimidines
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Piritrexim | DHFR | 12 | |
| 6-(2,6-Dichlorophenyl) | PDGFr Tyrosine Kinase | 8.2 | |
| VC14843006 (This Compound) | CDK4/6 (Predicted) | <50* |
*Predicted based on structural similarity .
Antifolate Activity
The pyridopyrimidine scaffold resembles dihydrofolate reductase (DHFR) inhibitors like methotrexate. Substitutions at position 2 and 5 may modulate binding to the folate pocket, impairing nucleotide synthesis in rapidly dividing cells .
Challenges and Future Directions
Synthetic Challenges
-
Low Yields: Multi-step sequences often result in cumulative losses, necessitating optimization of coupling reactions .
-
Purification: Similar polarity among intermediates complicates chromatographic separation.
Pharmacological Optimization
-
Solubility: The hydroxyl group improves aqueous solubility (LogP = 2.1), but prodrug strategies may enhance bioavailability.
-
Selectivity: Off-target kinase activity (e.g., CDK2) requires structural refinement to minimize toxicity .
Future Research
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume